tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of a formyl group and a tert-butyl ester group.
Preparation Methods
The synthesis of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the formyl group on the aromatic ring.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives.
Scientific Research Applications
tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving isoquinoline derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can act as an electrophile, participating in various biochemical reactions. The isoquinoline core can interact with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as:
7-Formyl-3,4-dihydroisoquinoline: Lacks the tert-butyl ester group, making it less lipophilic.
tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate:
7-Methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Has a methyl group instead of a formyl group, altering its chemical properties and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 7-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDRYXCSOMYMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253801-24-0 |
Source
|
Record name | tert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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